molecular formula C14H14N2O3 B2592668 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione CAS No. 824423-80-5

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione

Cat. No.: B2592668
CAS No.: 824423-80-5
M. Wt: 258.277
InChI Key: LGXFKJWXEFXKER-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione is a high-purity chemical compound supplied as a dry powder for research applications . The core structure of this molecule incorporates the isatin (indole-2,3-dione) scaffold, which is a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . Isatin derivatives are extensively investigated in drug discovery for activities including antiviral, anticancer, antibacterial, and antidiabetic properties . Specifically, research on indole derivatives has highlighted their significant potential as antiviral agents, with studies focusing on their activity against HIV, Influenza, Hepatitis, and other viruses . Furthermore, isatin-based compounds have shown promising results as inhibitors of enzymes like α-glucosidase and α-amylase, making them valuable scaffolds for investigating new therapeutic approaches for diabetes . The presence of both the isatin and pyrrolidine motifs in this single molecule provides researchers with a versatile building block for biological screening and lead optimization in various drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13(18)14(16)19/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXFKJWXEFXKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328738
Record name 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

824423-80-5
Record name 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione typically involves the construction of the indole and pyrrolidine rings followed by their functionalization. One common method involves the reaction of indole-2,3-dione with pyrrolidine under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Compound Overview

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione features both an indole and a pyrrolidine moiety, which are recognized for their diverse biological activities. The molecular formula is C14H14N2O3C_{14}H_{14}N_{2}O_{3} with a molecular weight of 258.27 g/mol. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to the following mechanisms:

Indole Moiety : Indoles are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The electron-rich nature of the indole ring facilitates interactions with multiple biological targets, enhancing its pharmacological potential.

Pyrrolidine Ring : The pyrrolidine structure contributes to the compound's stereochemistry and biological interactions. Compounds containing pyrrolidine rings have been linked to significant bioactivities, including interactions with neurotransmitter receptors and enzymes .

Scientific Research Applications

The compound has several applications in scientific research:

Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug development aimed at treating diseases such as cancer and infections.

Biological Studies : The bioactive properties of this compound make it useful in studying various biological pathways and interactions. Research has shown that it can inhibit specific enzymes and receptors involved in disease processes .

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Antiviral Properties : Research indicated that the compound showed promising activity against viral infections by inhibiting viral replication processes. This was particularly noted in studies involving HIV and hepatitis viruses .
  • Neuroprotective Effects : Investigations into its neuroprotective properties revealed that it could modulate neurotransmitter systems, suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .

Comparison with Similar Compounds

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione can be compared with other compounds that feature indole or pyrrolidine rings:

Biological Activity

1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione is a compound that combines an indole moiety with a pyrrolidine structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C14_{14}H14_{14}N2_{2}O3_{3}, with a molecular weight of 258.27 g/mol. The compound's structure features an indole ring and a pyrrolidine ring, contributing to its biological activity through various mechanisms.

The biological activity of this compound can be attributed to the following mechanisms:

  • Indole Moiety : Indoles are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The electron-rich nature of the indole ring allows for interactions with various biological targets, enhancing its pharmacological potential.
  • Pyrrolidine Ring : The pyrrolidine structure contributes to the compound's stereochemistry and biological interactions. Compounds containing pyrrolidine rings have been linked to significant bioactivities, including interactions with neurotransmitter receptors and enzymes.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that indole derivatives possess anticancer properties through multiple pathways, including apoptosis induction and cell cycle arrest in cancer cells. The specific compound may similarly influence tumor growth inhibition through mechanisms such as modulation of signaling pathways involved in cell proliferation .

Neuroprotective Effects

Recent studies suggest that compounds with similar structures may offer neuroprotective effects by inhibiting specific enzymes involved in neurodegeneration. For example, inhibitors targeting neutral sphingomyelinase 2 (nSMase2) have shown promise in models of Alzheimer's disease, indicating that similar compounds could be explored for neuroprotective applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Study : A comprehensive evaluation was conducted on various pyrrolidine derivatives' antibacterial and antifungal activities. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria with MIC values significantly lower than standard antibiotics .
  • Neuroprotective Research : In a study involving a mouse model for Alzheimer's disease, compounds structurally related to the target compound were administered to assess their impact on cognitive function and neuroinflammation. Results showed improved cognitive performance and reduced markers of inflammation in treated groups compared to controls .
  • Anticancer Evaluation : Another study focused on the anticancer effects of indole-based compounds demonstrated that certain derivatives could inhibit cancer cell proliferation effectively while inducing apoptosis in vitro .

Summary Table of Biological Activities

Activity Type Effectiveness References
AntimicrobialMIC values between 0.0039 - 0.025 mg/mL
AnticancerInduction of apoptosis
NeuroprotectiveImproved cognitive function in models

Q & A

Q. What are the established synthetic routes for 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione?

The compound can be synthesized via multistep routes involving:

  • Knoevenagel condensation : Reacting indole-2,3-dione derivatives with pyrrolidine-containing carbonyl compounds under acidic conditions (e.g., acetic acid/sodium acetate) to form the 2-oxoethyl-pyrrolidinyl moiety .
  • Nucleophilic substitution : Introducing the pyrrolidine group via alkylation of intermediates like 1-(haloacetyl)indole-2,3-dione using pyrrolidine in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Microwave-assisted synthesis : Optimizing reaction time and yield by coupling indole precursors with pyrrolidinone derivatives under controlled microwave irradiation .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Reaction TimeKey Reagents
Knoevenagel65–753–5 hAcetic acid, NaOAc
Nucleophilic Alkylation50–606–8 hPyrrolidine, K₂CO₃
Microwave-Assisted80–8520–30 minDMF, MW (100–120°C)

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography : Resolves stereochemistry and confirms the indole-pyrrolidinone linkage (e.g., C=O bond angles and torsional strain in the pyrrolidine ring) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (indole aromatic protons) and δ 3.1–3.5 ppm (pyrrolidine N-CH₂) .
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (indole-dione C=O) and δ 205–210 ppm (pyrrolidinone C=O) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 315.1214 for C₁₆H₁₅N₂O₃) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the dione moiety .

Advanced Research Questions

Q. How can contradictions in spectroscopic data from different synthetic batches be resolved?

  • Batch variability : Differences in ¹H NMR shifts (e.g., δ 3.2 vs. δ 3.4 ppm for pyrrolidine protons) may arise from residual solvents (e.g., DMF or acetic acid). Use preparative HPLC to isolate pure fractions .
  • Tautomerism : The indole-2,3-dione system may exhibit keto-enol tautomerism, altering UV-Vis spectra. Stabilize the keto form by conducting analyses in non-polar solvents (e.g., CDCl₃) .
  • Crystallinity : Amorphous vs. crystalline forms can affect melting points. Recrystallize from ethanol/water (1:1) for consistent polymorphs .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the pyrrolidine ring (e.g., substitute with piperidine or morpholine) to assess impact on bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding sites (e.g., indole C=O and pyrrolidinone N) .
  • Biological assays : Test derivatives for anticonvulsant activity via maximal electroshock (MES) or CNS depression models in rodents .

Q. Table 2: Biological Activity of Analogous Compounds

DerivativeIC₅₀ (µM)Target
Pyrrolidine-substituted12.3GABA-A receptor
Piperidine-substituted28.7NMDA receptor
Morpholine-substituted>100No significant activity

Q. How do X-ray crystallography and NMR complement each other in structural analysis?

  • X-ray : Provides absolute configuration, especially for chiral centers in the pyrrolidine ring (e.g., R vs. S enantiomers) .
  • NMR : Detects dynamic processes (e.g., ring puckering in pyrrolidine) via variable-temperature (VT) experiments .
  • Synergy : Combine X-ray data (static structure) with NMR relaxation times (dynamic behavior) to model conformational flexibility .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig amination : The indole nitrogen participates in Pd-catalyzed C–N bond formation, but the electron-withdrawing dione moiety may reduce reactivity. Use XPhos ligands to enhance catalytic efficiency .
  • Suzuki-Miyaura coupling : Steric hindrance from the pyrrolidinone group limits aryl boronic acid access. Optimize with microwave heating (100°C, 30 min) .

Q. How is computational modeling applied to predict metabolic pathways?

  • In silico tools : Use MetaSite or GLORYx to predict Phase I oxidation sites (e.g., pyrrolidine ring hydroxylation) .
  • Docking studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxophores .

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